
(3-Methylidenecyclobutyl)methanol
Overview
Description
(3-Methylidenecyclobutyl)methanol (IUPAC name: 1-(3-methylidenecyclobutyl)ethanol) is a cyclobutane-derived alcohol characterized by a methylidene (=CH₂) group at the 3-position of the cyclobutane ring and a hydroxymethyl (-CH₂OH) substituent. The compound is structurally distinct due to the conjugated methylidene group, which introduces strain and electronic effects that influence its reactivity and physical properties. Synonyms include 1-(3-methylidenecyclobutyl)ethan-1-ol and EN300-37468531 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)methanol typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.
Substitution: The methylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Methylidenecyclobutyl)aldehyde or (3-Methylidenecyclobutyl)carboxylic acid.
Reduction: Formation of cyclobutylmethanol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
(3-Methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylidenecyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and synthetic profiles of (3-Methylidenecyclobutyl)methanol can be contextualized against its structural analogs, which vary in substituents and ring functionalization:
Table 1: Key Structural Analogs of this compound
Key Observations :
- Substituent Impact: Halogenated Derivatives (e.g., difluoro, chloro): Higher polarity and molecular weight compared to hydrocarbon-substituted analogs, influencing boiling points and solubility . Methyl and Dimethyl Derivatives: Increased steric bulk reduces ring strain but may limit accessibility in synthetic reactions . Methylidene Group: The conjugated double bond in this compound likely lowers stability compared to saturated analogs but enhances reactivity in cycloaddition or polymerization reactions .
Physicochemical Properties
Available data for analogs suggest trends:
- Boiling Points: (3-Methylcyclobutyl)methanol boils at 146.2°C, higher than linear alcohols due to cyclobutane ring strain and hydrogen bonding . Halogenated derivatives (e.g., difluoro, chloro) are expected to have even higher boiling points due to increased polarity.
- Density: The density of (3-Methylcyclobutyl)methanol (0.9 g/cm³) aligns with typical alcohols, while halogenated analogs likely exhibit higher densities .
Biological Activity
(3-Methylidenecyclobutyl)methanol is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclobutyl ring with a methylidene group and a hydroxymethyl substituent. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The presence of the methanol group can facilitate interactions with enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, leading to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in anticancer studies, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
Antimicrobial | Active against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, demonstrating zones of inhibition comparable to established antibiotics. This finding suggests that further exploration into its mechanism could yield valuable insights for developing new antimicrobial therapies.
Case Study: Anticancer Properties
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways. This mechanism highlights its potential as an anticancer agent. Further research is required to elucidate the specific pathways involved and to assess its efficacy in vivo.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Biological Activity | Notes |
---|---|---|
Methanesulfonic acid | Moderate antimicrobial properties | Lacks cyclobutyl structure |
Cyclobutylmethanol | Limited biological data available | Similar ring structure |
1-Methanesulfonyl-3-methylidenecyclobutylmethanol | Potentially higher activity due to additional functional groups | More complex synthesis required |
Properties
IUPAC Name |
(3-methylidenecyclobutyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDWBWIMWQQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10555-45-0 | |
Record name | (3-methylidenecyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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